2-Hydroxy-7-nitrofluorene

Beschreibung

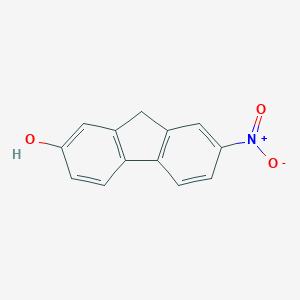

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-nitro-9H-fluoren-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-11-2-4-13-9(7-11)5-8-6-10(14(16)17)1-3-12(8)13/h1-4,6-7,15H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTOHJFKIJLYKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Record name | 2-HYDROXY-7-NITROFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20506 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074871 | |

| Record name | 2-Hydroxy-7-nitrofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-hydroxy-7-nitrofluorene is a solid. | |

| Record name | 2-HYDROXY-7-NITROFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20506 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

6633-40-5 | |

| Record name | 2-HYDROXY-7-NITROFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20506 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 7-Nitro-9H-fluoren-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6633-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoren-2-ol, 7-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006633405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002667838 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56690 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-7-nitrofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Hydroxy-7-nitrofluorene: Structural Dynamics, Synthesis, and Biological Significance

Topic: 2-Hydroxy-7-nitrofluorene Chemical Properties and Structure Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Part 1: Executive Summary & Chemical Identity[1]

2-Hydroxy-7-nitrofluorene (CAS: 6633-40-5) serves a dual function in modern chemical research: it is both a critical reference standard in toxicology—representing a metabolic endpoint of the carcinogenic environmental pollutant 2-nitrofluorene—and a sophisticated spectroscopic ruler used to probe local hydration dynamics in DNA.[1]

Structurally, the molecule represents a classic "push-pull" aromatic system.[1] The electron-donating hydroxyl group at position 2 and the electron-withdrawing nitro group at position 7 create a strong dipole moment across the fluorene backbone. This electronic architecture drives its pronounced solvatochromism, making it an invaluable tool for biophysical studies while simultaneously dictating its reactivity and metabolic fate.[1]

Table 1: Physicochemical Profile

| Property | Data |

| IUPAC Name | 7-Nitro-9H-fluoren-2-ol |

| CAS Number | 6633-40-5 |

| Molecular Formula | C₁₃H₉NO₃ |

| Molecular Weight | 227.22 g/mol |

| Appearance | Yellow granules or crystalline solid |

| Melting Point | 170–171 °C (recrystallized from 50% ethanol) |

| Solubility | Soluble in acetone, DMSO, ethyl acetate; sparingly soluble in water |

| pKa (Calculated) | ~8.5 (Phenolic OH, lowered by nitro-group electron withdrawal) |

| Electronic Character | Donor-π-Acceptor (D-π-A) Push-Pull System |

Part 2: Chemical Structure & Electronic Properties

The Push-Pull Mechanism

The reactivity and spectroscopic utility of 2-hydroxy-7-nitrofluorene stem from the electronic communication between the substituents.

-

The Donor (OH): The hydroxyl group at C2 donates electron density into the fluorene ring system via resonance (+M effect).[1]

-

The Acceptor (NO₂): The nitro group at C7 withdraws electron density via both induction (-I) and resonance (-M).[1]

-

The Bridge (Fluorene): The biphenyl-like system facilitates charge transfer (CT) from C2 to C7 upon photoexcitation.[1]

This internal charge transfer (ICT) results in a large change in dipole moment between the ground and excited states.[1] In polar solvents (or polar biological microenvironments like the DNA minor groove), the excited state is stabilized, leading to a significant redshift in fluorescence emission (Stokes shift).

Part 3: Synthesis & Purification Protocol

The synthesis of 2-hydroxy-7-nitrofluorene is non-trivial due to the directing effects of the fluorene ring. Direct nitration of 2-hydroxyfluorene often yields mixtures of isomers (1- and 3-nitro derivatives).[1] The authoritative route utilizes 2-amino-7-nitrofluorene as the precursor, leveraging the Sandmeyer-type hydroxylation.

Step-by-Step Methodology

Precursor: 2-Amino-7-nitrofluorene (obtained via partial reduction of 2,7-dinitrofluorene).[1]

1. Diazotization

-

Dissolution: Dissolve 2-amino-7-nitrofluorene (1.0 eq) in glacial acetic acid.

-

Acidification: Add concentrated sulfuric acid dropwise while cooling to 0–5 °C.

-

Nitrosation: Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining temperature < 5 °C. Stir for 1 hour to form the diazonium salt.

-

Quenching: Add urea to decompose excess nitrous acid (prevents side reactions).[1]

2. Hydrolysis (The Critical Step)

-

Preparation: Prepare a boiling mixture of dilute sulfuric acid (approx. 30%) and xylene .

-

Expert Insight: The xylene layer extracts the phenolic product as it forms, protecting it from oxidative polymerization (tars) in the hot acid phase.

-

-

Addition: Slowly add the cold diazonium suspension to the boiling biphasic mixture. Nitrogen gas (N₂) will evolve rapidly.[1]

-

Reflux: Continue refluxing for 30 minutes to ensure complete hydrolysis.

3. Purification

-

Extraction: Separate the xylene layer while hot.[1] Re-extract the aqueous layer with ethyl acetate.[1]

-

Washing: Wash combined organic layers with brine and water.[1]

-

Crystallization: Evaporate solvent.[1] Recrystallize the crude yellow solid from 50% ethanol/water .

-

Validation: Check Melting Point (Target: 170–171 °C).

Part 4: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum in DMSO-d₆ reflects the symmetry breaking caused by the substituents.

-

C9-Methylene (Bridge): A singlet around δ 3.9–4.0 ppm .[1]

-

Ring A (Hydroxyl side): Protons are shielded relative to the nitro ring.[1]

-

Ring B (Nitro side): Protons are strongly deshielded.[1]

Solvatochromism (UV-Vis/Fluorescence)[1][3]

-

Absorption: λmax ≈ 360–380 nm (solvent dependent).[1]

-

Emission: Highly sensitive to solvent polarity.[1]

-

Non-polar (Hexane): Blue-shifted, weak emission.[1]

-

Polar (Water/DMSO): Red-shifted (up to 550 nm), stronger emission due to stabilization of the intramolecular charge transfer (ICT) state.[1]

-

Application: This property allows the compound to report on the "tightness" of water binding in the minor groove of DNA when covalently linked as a base surrogate.

-

Part 5: Biological Significance & Toxicology[1]

Metabolic Pathway

2-Hydroxy-7-nitrofluorene is a direct metabolite of 2-nitrofluorene , a ubiquitous environmental pollutant found in diesel exhaust and incinerator emissions.[1]

-

Oxidative Pathway: Cytochrome P450 enzymes (specifically CYP1A1) can directly hydroxylate the 7-position of 2-nitrofluorene.[1]

-

Epoxide Formation: The reaction proceeds via unstable 6,7- or 7,8-epoxide intermediates, which rapidly rearrange (NIH shift) or hydrolyze to form the phenol.

-

Endocrine Disruption: Recent studies indicate that hydroxylated nitrofluorenes bind to sex hormone-binding globulin (SHBG), potentially disrupting androgen/estrogen transport.[1]

Mutagenicity

Like many nitro-aromatics, 2-hydroxy-7-nitrofluorene exhibits mutagenic activity in the Ames Test (Salmonella typhimurium strains TA98 and TA100).[1] The nitro group can be enzymatically reduced by bacterial nitroreductases to a hydroxylamine (-NHOH), which forms DNA adducts (typically at Guanine C8), causing frameshift mutations.

[1]

References

-

ChemicalBook. (2024).[1] 2-Hydroxy-7-nitrofluorene Chemical Properties and CAS 6633-40-5. Link

-

Ueda, O., et al. (2002).[1] Metabolism of 2-nitrofluorene, an environmental pollutant, by liver preparations of sea bream, Pagrus major.[2][3] Xenobiotica. Link

-

Dallmann, A., et al. (2009).[1][4][5][6] Local THz Time Domain Spectroscopy of Duplex DNA via Fluorescence of an Embedded Probe. Journal of Physical Chemistry B. Link[1][4][5]

-

RCSB PDB. (2009).[1][5] Structure 2KH0: 2-Hydroxy-7-nitrofluorene covalently linked into a 13mer DNA duplex.[1][7] Link[1]

-

Royal Society of Chemistry. (1950).[1] Synthesis of 2-hydroxy-7-nitrofluorene via diazotization. Journal of the Chemical Society.[1][8] Link[1]

Sources

- 1. 7-Hydroxymitragynine | C23H30N2O5 | CID 44301524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Metabolism of 2-nitrofluorene, an environmental pollutant, by liver preparations of sea bream, Pagrus major - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. NAKB : Atlas [nakb.org]

- 6. proteopedia.openfox.io [proteopedia.openfox.io]

- 7. rcsb.org [rcsb.org]

- 8. Notes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Synthesis of 2-Hydroxy-7-nitrofluorene from 2-Nitrofluorene

Preamble: Navigating the Synthesis of a Key Fluorene Derivative

2-Hydroxy-7-nitrofluorene is a crucial derivative of the fluorene scaffold, a structural motif present in various biologically active molecules and materials. Its importance lies in its potential as a precursor for synthesizing more complex molecules, including amino, bromo, and other functionalized fluorenes that are investigated for applications in drug development and as molecular probes.[1][2] For instance, derivatives of 2-aminofluorene are explored for their potential as anti-amyloid and antioxidant compounds, highlighting the therapeutic relevance of this chemical family.[1]

However, a direct, single-step laboratory synthesis for the regioselective hydroxylation of 2-nitrofluorene at the 7-position is not well-documented in existing literature. While the formation of 7-hydroxy-2-nitrofluorene has been identified as a metabolite in in vivo studies with rats, this biochemical pathway does not readily translate to a standard synthetic protocol.[3][4]

This guide, therefore, presents a robust and logically designed multi-step synthetic strategy to obtain 2-Hydroxy-7-nitrofluorene starting from 2-nitrofluorene. The proposed pathway is grounded in well-established, fundamental principles of organic chemistry, ensuring a high probability of success for the experienced researcher. Each step has been designed to control regioselectivity and functional group compatibility, providing a reliable roadmap for laboratory execution.

Section 1: Strategic Synthesis Design & Mechanistic Overview

The primary challenge in this synthesis is the targeted functionalization of the C7 position on the 2-nitrofluorene backbone. The existing nitro group at C2 is a powerful electron-withdrawing group and a meta-director for electrophilic aromatic substitution. This electronic property makes direct electrophilic attack at the C7 position (which is para to the C2 position) electronically disfavored.

To overcome this, our strategy involves a series of transformations that leverage fundamental reactivity principles to install the desired functionalities in a controlled sequence.

The Proposed 5-Step Synthetic Pathway:

-

Oxidation: 2-Nitrofluorene is first oxidized at the benzylic C9 position to yield 2-nitrofluoren-9-one. This step serves to activate the second aromatic ring for subsequent functionalization.

-

Electrophilic Nitration: The resulting 2-nitrofluoren-9-one undergoes a second nitration. The powerful deactivating and directing effects of both the C2-nitro group and the C9-carbonyl group synergistically direct the incoming electrophile (NO₂⁺) to the C7 position.

-

Ketone Reduction: The C9-carbonyl is removed via a Wolff-Kishner reduction to restore the fluorene skeleton, yielding 2,7-dinitrofluorene. This reduction is performed under basic conditions, which preserves the nitro groups.

-

Selective Nitro Group Reduction: One of the two nitro groups must be selectively reduced to an amine. Using a chemoselective reducing agent, the 2,7-dinitrofluorene is converted to 7-amino-2-nitrofluorene.

-

Diazotization & Hydrolysis: The final step involves the conversion of the primary aromatic amine at C7 into a hydroxyl group via a Sandmeyer-type reaction. The amine is first converted to a diazonium salt, which is then hydrolyzed to the target molecule, 2-hydroxy-7-nitrofluorene.

This strategic sequence provides a clear and reliable path to the target compound.

Visualizing the Synthetic Workflow

Caption: High-level workflow for the multi-step synthesis.

Section 2: Detailed Experimental Protocols

Part 1: Synthesis of the Key Intermediate, 2,7-Dinitrofluorene

Step 1: Oxidation of 2-Nitrofluorene to 2-Nitrofluoren-9-one

-

Principle: The methylene bridge (C9) of fluorene is susceptible to oxidation. Sodium dichromate in acetic acid is a classic and effective reagent for this transformation.

-

Protocol:

-

In a 500 mL round-bottom flask equipped with a reflux condenser, suspend 2-nitrofluorene (10.0 g, 47.3 mmol) in 200 mL of glacial acetic acid.

-

Heat the mixture to reflux with stirring until all the solid dissolves.

-

In a separate beaker, dissolve sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O) (28.2 g, 94.6 mmol) in a minimal amount of water and add it portion-wise to the refluxing solution over 30 minutes.

-

Maintain the reflux for 2 hours after the addition is complete. The solution will turn a deep green color.

-

Allow the reaction mixture to cool to room temperature and then pour it into 1 L of ice-cold water.

-

Collect the yellow precipitate by vacuum filtration, wash thoroughly with water until the filtrate is colorless, and then wash with a small amount of cold ethanol.

-

Dry the product in a vacuum oven. Expected yield: 9.5 - 10.5 g (90-99%).

-

Step 2: Nitration of 2-Nitrofluoren-9-one to 2,7-Dinitrofluoren-9-one

-

Principle: This is an electrophilic aromatic substitution. The combined directing effects of the existing nitro group and the carbonyl group favor the introduction of the second nitro group at the C7 position.

-

Protocol:

-

To a 250 mL three-neck flask equipped with a dropping funnel and a thermometer, add concentrated sulfuric acid (98%, 60 mL). Cool the flask in an ice-salt bath to 0-5 °C.

-

Add 2-nitrofluoren-9-one (9.0 g, 40.0 mmol) portion-wise with stirring, ensuring the temperature does not exceed 10 °C.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid (70%, 4.2 mL, 60.0 mmol) to concentrated sulfuric acid (10 mL) in a separate cooled flask.

-

Add the nitrating mixture dropwise to the solution of 2-nitrofluoren-9-one over 45 minutes, maintaining the temperature between 0 and 5 °C.

-

After the addition, allow the mixture to stir at room temperature for 3 hours.

-

Carefully pour the reaction mixture onto 500 g of crushed ice.

-

Collect the resulting precipitate by vacuum filtration, wash extensively with water until neutral, and dry.

-

Recrystallize from glacial acetic acid to obtain pure 2,7-dinitrofluoren-9-one. Expected yield: 8.6 - 9.7 g (80-90%).

-

Step 3: Reduction of 2,7-Dinitrofluoren-9-one to 2,7-Dinitrofluorene

-

Principle: The Wolff-Kishner reduction converts the ketone to a methylene group under basic conditions, which are compatible with the nitro groups.

-

Protocol:

-

In a 250 mL flask fitted with a reflux condenser, place 2,7-dinitrofluoren-9-one (8.1 g, 30.0 mmol), potassium hydroxide (5.0 g, 89.1 mmol), and diethylene glycol (100 mL).

-

Add hydrazine hydrate (80%, 5.6 mL, 90.0 mmol) and heat the mixture to reflux for 3 hours.

-

After reflux, arrange the apparatus for distillation and remove water and excess hydrazine until the temperature of the solution reaches 190-200 °C.

-

Maintain this temperature for an additional 4 hours.

-

Cool the mixture and pour it into 400 mL of cold water.

-

Collect the solid product by filtration, wash with water, and dry.

-

Recrystallize from ethanol to yield pure 2,7-dinitrofluorene. Expected yield: 6.5 - 7.3 g (85-95%).

-

Part 2: Conversion to 2-Hydroxy-7-nitrofluorene

Step 4: Selective Reduction of 2,7-Dinitrofluorene to 7-Amino-2-nitrofluorene

-

Principle: Sodium sulfide (or its hydrate) is a classic reagent for the Zinin reduction, known for its ability to selectively reduce one nitro group in a dinitroaromatic compound.

-

Protocol:

-

In a 500 mL round-bottom flask, dissolve sodium sulfide nonahydrate (Na₂S·9H₂O) (14.4 g, 60.0 mmol) in 150 mL of 50% aqueous ethanol.

-

Add 2,7-dinitrofluorene (5.1 g, 20.0 mmol) to the solution.

-

Heat the mixture to reflux with stirring for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After cooling, pour the reaction mixture into 500 mL of water.

-

Collect the precipitate by vacuum filtration, wash with water, and dry.

-

The crude product can be purified by column chromatography on silica gel (eluent: dichloromethane/hexane gradient). Expected yield: 3.2 - 3.8 g (70-85%).

-

Step 5: Diazotization and Hydrolysis of 7-Amino-2-nitrofluorene

-

Principle: The primary aromatic amine is converted to a diazonium salt using nitrous acid at low temperature. Subsequent heating in aqueous acid leads to hydrolysis, replacing the diazonium group with a hydroxyl group.

-

Protocol:

-

In a 250 mL beaker, prepare a solution of concentrated sulfuric acid (10 mL) in water (50 mL). Cool this solution to 0-5 °C in an ice bath.

-

Add 7-amino-2-nitrofluorene (2.26 g, 10.0 mmol) to the cold acid solution with vigorous stirring.

-

In a separate beaker, dissolve sodium nitrite (NaNO₂) (0.76 g, 11.0 mmol) in 10 mL of cold water.

-

Add the sodium nitrite solution dropwise to the amine suspension, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete. A clear solution of the diazonium salt should form.

-

Gently heat the solution to 50-60 °C. Nitrogen gas will evolve. Maintain this temperature until gas evolution ceases (approx. 1-2 hours).

-

Cool the solution to room temperature. The product will precipitate.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Recrystallize from an ethanol/water mixture to obtain pure 2-hydroxy-7-nitrofluorene. Expected yield: 1.6 - 1.9 g (70-85%).

-

Section 3: Data Summary & Characterization

Table 1: Reagent and Reaction Condition Summary

| Step | Starting Material | Key Reagents | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | 2-Nitrofluorene | Na₂Cr₂O₇·2H₂O | Acetic Acid | Reflux | 2 | 90 - 99 |

| 2 | 2-Nitrofluoren-9-one | HNO₃, H₂SO₄ | H₂SO₄ | 0 - 25 | 3 | 80 - 90 |

| 3 | 2,7-Dinitrofluoren-9-one | N₂H₄·H₂O, KOH | Diethylene Glycol | 190 - 200 | 4 | 85 - 95 |

| 4 | 2,7-Dinitrofluorene | Na₂S·9H₂O | 50% Ethanol | Reflux | 4 | 70 - 85 |

| 5 | 7-Amino-2-nitrofluorene | NaNO₂, H₂SO₄, H₂O | Aqueous H₂SO₄ | 0 - 60 | 2 | 70 - 85 |

Product Characterization

The identity and purity of the final product, 2-Hydroxy-7-nitrofluorene, should be confirmed using standard analytical techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight. The monoisotopic mass is 227.0582 g/mol .[5][6]

-

¹H NMR Spectroscopy: To confirm the substitution pattern on the aromatic rings.

-

¹³C NMR Spectroscopy: To confirm the carbon skeleton.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the hydroxyl (-OH stretch), nitro (-NO₂ stretches), and aromatic C-H bonds.

-

Melting Point: To assess purity.

Section 4: Safety & Hazard Management

All synthetic procedures must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

2-Nitrofluorene: Suspected of causing cancer.[7] Avoid inhalation of dust and contact with skin and eyes.[8][9] It is also toxic to aquatic life.[7]

-

Sodium Dichromate: Highly toxic, corrosive, and a strong oxidizing agent. It is a known carcinogen. Handle with extreme care.

-

Nitric Acid & Sulfuric Acid: Highly corrosive and strong oxidizing agents. Can cause severe burns.[10][11] Handle only in a fume hood. Always add acid to water, never the other way around.[12] Emergency eyewash stations and safety showers must be readily accessible.[13]

-

Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. It is also flammable. Handle with extreme caution.

-

Potassium Hydroxide (KOH): Highly corrosive. Causes severe skin and eye burns.

-

Sodium Nitrite: Oxidizer and toxic if swallowed. Reactions can produce toxic nitrogen oxide gases.[14]

Always consult the Safety Data Sheet (SDS) for each chemical before use.[7][8][15]

Visualizing the Chemical Transformation

Caption: The proposed 5-step reaction pathway.

References

- Chou, M. W., Heflich, R. H., & Fu, P. P. (1986). Metabolism of 1- and 2-nitrofluorene to mutagenic species in Chinese hamster ovary cells. Carcinogenesis, 7(11), 1837–1843.

-

Synthesis and study of 2-amino- 7-bromofluorenes modified with nitroxides and their precursors as dual anti-amyloid and antioxidant active compounds. (n.d.). National Institutes of Health. Retrieved February 8, 2026, from [Link]

-

Optical Investigation of 2-amino-7-isocyanofluorene, a Novel Blue-Emitting Solvatochromic Dye. (2024, March 25). MDPI. Retrieved February 8, 2026, from [Link]

-

2-hydroxy-7-nitrofluorene (C13H9NO3). (n.d.). PubChem. Retrieved February 8, 2026, from [Link]

-

Regioselective Hydroxylations of 2-Nitrofluorene in Vivo: A Nuclear Magnetic Resonance Study. (1999, November 1). ACS Publications. Retrieved February 8, 2026, from [Link]

-

2-Nitrofluorene. (n.d.). PubChem. Retrieved February 8, 2026, from [Link]

- Regioselective hydroxylations of 2-nitrofluorene in vivo: a nuclear magnetic resonance study. (1999). Chemical Research in Toxicology, 12(11), 1037–1044.

- A kind of method for preparing 7 hydroxyl mitragynines. (n.d.). Google Patents.

-

7-Hydroxymitragynine. (n.d.). Wikipedia. Retrieved February 8, 2026, from [Link]

-

What Is 7-OH, and Why Is It Being Targeted in Kratom Products? (2025, August 26). CU Anschutz Newsroom. Retrieved February 8, 2026, from [Link]

- 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects. (2019). ACS Central Science, 5(4), 659–667.

-

Nitric Acid Safety Tips & Health Hazards. (2015, April 27). VelocityEHS. Retrieved February 8, 2026, from [Link]

-

7-Hydroxymitragynine (7-OH): An Assessment of the Scientific Data and Toxicological Concerns Around an Emerging Opioid Threat. (2025, July 29). FDA. Retrieved February 8, 2026, from [Link]

-

2-NITROFLUORENE - Safety Data Sheet. (n.d.). Xenometrix. Retrieved February 8, 2026, from [Link]

-

Handling Nitric Acid: Best Practices for Corrosive Chemical Management. (2024, February 26). The Safety Master. Retrieved February 8, 2026, from [Link]

-

Safe Handling Guide: Sulfuric Acid. (n.d.). CORECHEM Inc. Retrieved February 8, 2026, from [Link]

-

7-Nitro-9H-fluoren-2-ol. (n.d.). PubChem. Retrieved February 8, 2026, from [Link]

- Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. (2003).

-

New Jersey Department of Health - Nitric Acid - Hazardous Substance Fact Sheet. (n.d.). NJ.gov. Retrieved February 8, 2026, from [Link]

-

Student safety sheets 21 Nitric(V) acid. (n.d.). CLEAPSS Science. Retrieved February 8, 2026, from [Link]

- Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. (2007). Arkivoc, 2007(13), 87-104.

-

Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. Retrieved February 8, 2026, from [Link]

-

Synthesis of nitro (5–7) and amino (8–9) derivatives of chromeno[4′,3′:4,5]pyrano[2,3-c]pyrazoles 5–9. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

- Synthesis of 2-nitroanthracene and N-hydroxy-2-anthrylamine. (1965). Journal of the Chemical Society, 5377.

Sources

- 1. Synthesis and study of 2-amino- 7-bromofluorenes modified with nitroxides and their precursors as dual anti-amyloid and antioxidant active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Regioselective hydroxylations of 2-nitrofluorene in vivo: a nuclear magnetic resonance study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PubChemLite - 2-hydroxy-7-nitrofluorene (C13H9NO3) [pubchemlite.lcsb.uni.lu]

- 6. 7-Nitro-9H-fluoren-2-ol | C13H9NO3 | CID 23119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. xenometrix.ch [xenometrix.ch]

- 10. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]

- 11. nj.gov [nj.gov]

- 12. Handling Nitric Acid: Best Practices for Corrosive Chemical Management - The Safety Master - TSM TheSafetyMaster Private Limited [thesafetymaster.com]

- 13. ehs.com [ehs.com]

- 14. science.cleapss.org.uk [science.cleapss.org.uk]

- 15. 2-Nitrofluorene - Safety Data Sheet [chemicalbook.com]

Genotoxic Mechanisms and Risk Assessment of Hydroxylated Nitrofluorenes

Topic: Genotoxicity of Hydroxylated Nitrofluorenes Content Type: Technical Guide / Whitepaper Audience: Researchers, Toxicologists, and Drug Safety Professionals

Executive Summary

Hydroxylated nitrofluorenes (OH-NFs) represent a critical class of environmental mutagens and metabolic derivatives of nitrofluorenes (NFs), ubiquitous in diesel exhaust and atmospheric particulate matter. While Phase I ring hydroxylation is classically viewed as a detoxification step for many polycyclic aromatic hydrocarbons (PAHs), this guide elucidates why specific hydroxylated nitrofluorenes—particularly 9-hydroxy-2-nitrofluorene (9-OH-2-NF) —retain significant genotoxic potential.

This technical guide dissects the metabolic bifurcation that determines whether a nitrofluorene molecule becomes a DNA-reactive nitrenium ion or an excretable conjugate. It provides validated experimental workflows for assessing these compounds, emphasizing the divergence in mutagenic potency between C9-substituted and C7-substituted isomers.

Chemical Basis and Environmental Relevance[1][2]

Nitrofluorenes are planar, tricyclic aromatic hydrocarbons containing a nitro group. The most relevant congener, 2-nitrofluorene (2-NF) , is a potent mutagen.[1] Hydroxylated derivatives arise through two primary vectors:

-

Atmospheric Transformation: Radical-initiated reactions (OH•, NO3•) of fluorene and nitrofluorene in the troposphere.

-

In Vivo Metabolism: Cytochrome P450-mediated oxidation of ingested or inhaled 2-NF.

Structure-Activity Relationship (SAR)

The genotoxicity of these compounds is strictly governed by their planar geometry, which facilitates intercalation into DNA base pairs.

-

2-Nitrofluorene (Parent): Highly mutagenic; direct-acting in Salmonella TA98 due to bacterial nitroreductases.

-

9-Hydroxy-2-nitrofluorene: Retains planarity and significant mutagenic potency; a major metabolite.

-

7-Hydroxy-2-nitrofluorene: Disrupted electronic distribution; significantly reduced genotoxicity (approx. 4-fold lower DNA adduct formation than 2-NF).[2]

Mechanisms of Genotoxicity[5]

The genotoxicity of hydroxylated nitrofluorenes is not intrinsic to the hydroxyl group but rather to the nitro group's reduction . The hydroxyl group modulates the molecule's lipophilicity and its affinity for the nitroreductase enzymes.

The Metabolic Switch: Activation vs. Detoxification

The critical event is the competition between Ring Hydroxylation (oxidative) and Nitroreduction (reductive).

-

Nitroreduction (Activation Pathway):

-

The nitro group (-NO2) is reduced to a nitroso (-NO) and then a hydroxylamine (-NHOH).

-

Under acidic conditions or via O-acetyltransferase (OAT), this forms an unstable nitrenium ion .

-

Target: The C8 position of Guanine residues in DNA.

-

-

Ring Hydroxylation (Modulation Pathway):

-

C9-Hydroxylation: Formation of 9-OH-2-NF.[2] This metabolite can still undergo nitroreduction. It forms DNA adducts chromatographically indistinguishable from the parent 2-NF (dG-C8-AF), suggesting it funnels into the same reactive intermediate.

-

C5/C7-Hydroxylation: These positions render the molecule more polar and less favorable for the specific geometry of the nitroreductase active site, serving as a detoxification route.

-

Visualization: Metabolic Fate and DNA Adduct Formation

The following diagram illustrates the bifurcation of 2-nitrofluorene metabolism.

Caption: Figure 1. Metabolic bifurcation of 2-nitrofluorene. Note that 9-OH-2-NF re-enters the activation pathway, whereas 7-OH-2-NF acts as a metabolic sink.

Comparative Mutagenicity Data[2][3][6][7][8][9][10][11]

The following table synthesizes potency data derived from Salmonella typhimurium (Ames Test) and 32P-postlabeling DNA adduct assays.

| Compound | Ames Strain (TA98) -S9 | Ames Strain (TA98) +S9 | DNA Adduct Formation (Relative) | Primary Mechanism |

| 2-Nitrofluorene (2-NF) | Strong Positive | Positive | 100% (Reference) | Direct Nitroreduction |

| 9-Hydroxy-2-NF | Positive | Positive | ~90-100% | Nitroreduction (Active) |

| 7-Hydroxy-2-NF | Weak Positive | Weak Positive | ~25% | Detoxification |

| 2-Aminofluorene | Negative | Strong Positive | High (requires activation) | N-Hydroxylation via CYP |

Key Insight: 2-NF is a direct-acting mutagen in bacteria because they possess nitroreductases. Mammalian systems often require S9 (liver homogenate) to observe full toxicity, although intestinal flora can also perform the reduction.

Experimental Protocols

To accurately assess the genotoxicity of these compounds, standard protocols must be adapted to account for their hydrophobicity and specific activation requirements.

Protocol A: Modified Ames Test (Pre-incubation Method)

Why this method? The standard plate incorporation method often underestimates the potency of hydrophobic nitroarenes. The pre-incubation step allows for better interaction between the bacteria, the compound, and the S9 fraction before the agar solidifies.

-

Preparation:

-

Strain: S. typhimurium TA98 (detects frameshift mutations, sensitive to planar nitroarenes).

-

S9 Mix: 10% Rat Liver S9 (Aroclor-1254 or Phenobarbital/β-naphthoflavone induced).

-

-

Execution:

-

Aliquot 0.1 mL of overnight bacterial culture (1-2 x 10^9 cells/mL) into sterile tubes.

-

Add 0.5 mL of S9 mix (or phosphate buffer for -S9 condition).

-

Add test compound dissolved in DMSO (max 50 µL).

-

Critical Step: Incubate at 37°C for 20-30 minutes with shaking.

-

Add 2.0 mL of molten top agar (containing traces of histidine/biotin).

-

Pour onto minimal glucose agar plates.

-

-

Analysis: Count revertant colonies after 48 hours.

Protocol B: 32P-Postlabeling for DNA Adducts

Why this method? It is the most sensitive method for detecting bulky aromatic adducts (dG-C8-AF) which may not be detected by PCR-based methods.

-

Digestion: Hydrolyze DNA (10 µg) to deoxyribonucleoside 3'-monophosphates using Micrococcal Nuclease and Spleen Phosphodiesterase.

-

Enrichment: Use Butanol extraction or Nuclease P1 treatment to remove normal nucleotides (adducts are resistant to Nuclease P1).

-

Labeling: Incubate with [γ-32P]ATP and T4 Polynucleotide Kinase (converts adducts to 5'-32P-labeled bisphosphates).

-

Separation: Perform multidirectional Thin Layer Chromatography (TLC) on PEI-cellulose plates.

-

Quantification: Expose to X-ray film or PhosphorImager.

Visualization: Experimental Workflow

Caption: Figure 2. Parallel workflows for mutagenicity screening (Ames) and mechanistic confirmation (32P-Postlabeling).

References

-

Möller, L., & Zeisig, M. (1993). DNA adduct formation by 2-nitrofluorene and its metabolites in rats.[2][3] Carcinogenesis.[4][1][5][6] Link

-

Heflich, R. H., & Neft, R. E. (1994). Genetic toxicity of nitroaromatic compounds.[1][5][7][8] Mutation Research/Reviews in Genetic Toxicology.[1] Link

-

Scheepers, P. T., et al. (1994). Role of the intestinal microflora in the metabolic activation of 2-nitrofluorene. Carcinogenesis.[4][1][5][6] Link

-

Ritter, D., et al. (2000). Nitroreduction of 2-nitrofluorene and 9-hydroxy-2-nitrofluorene in the rat mammary gland. Carcinogenesis.[4][1][5][6] Link

-

OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test.[9] OECD Guidelines for the Testing of Chemicals.[10] Link

Sources

- 1. 2-Nitrofluorene | C13H9NO2 | CID 11831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-NITROFLUORENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Preneoplastic lesions, DNA adduct formation and mutagenicity of 5-, 7- and 9-hydroxy-2-nitrofluorene, metabolites of the air pollutant 2-nitrofluorene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. openarchive.ki.se [openarchive.ki.se]

- 6. Inhibition of the mutagenicity of 2-nitrofluorene, 3-nitrofluoranthene and 1-nitropyrene by flavonoids, coumarins, quinones and other phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aniara.com [aniara.com]

- 8. Direct Comparison of the Lowest Effect Concentrations of Mutagenic Reference Substances in Two Ames Test Formats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. biotoxicity.com [biotoxicity.com]

Mechanistic Toxicology of 2-Hydroxy-7-nitrofluorene: Metabolic Fate and Genotoxic Hazards

Executive Summary

2-Hydroxy-7-nitrofluorene (also referred to in literature as 7-hydroxy-2-nitrofluorene or 7-OH-NF) is a critical bioactive metabolite of 2-nitrofluorene , a ubiquitous environmental pollutant found in diesel exhaust and urban particulate matter. Unlike typical hydroxylation events that facilitate detoxification and excretion, the formation of 2-hydroxy-7-nitrofluorene represents a metabolic activation pathway that retains significant carcinogenic potential.

This technical guide analyzes the physicochemical properties, metabolic activation routes, and genotoxic mechanisms of 2-hydroxy-7-nitrofluorene. It provides researchers with a validated framework for assessing its hazards, focusing on its ability to form persistent DNA adducts (specifically dG-C8-AF derivatives) and initiate preneoplastic lesions.

Chemical Identity and Physicochemical Context[1][2][3]

To understand the biological behavior of 2-hydroxy-7-nitrofluorene, one must first analyze its structural constraints. It belongs to the class of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) .

Structural Analysis[4][5][6]

-

Modification: Hydroxylation at the C7 position (distal to the nitro group).

-

Symmetry Note: Due to the symmetry of the fluorene core, 2-hydroxy-7-nitrofluorene is structurally equivalent to 7-hydroxy-2-nitrofluorene. Literature often defaults to the latter nomenclature based on the priority of the nitro group in the parent molecule.

| Property | Description | Toxicological Implication |

| Molecular Formula | C₁₃H₉NO₃ | Precursor to reactive nitrenium ions. |

| Electronic Character | Electron-withdrawing (-NO₂) and Electron-donating (-OH) groups on opposite rings. | Creates a "push-pull" electronic system that stabilizes resonance intermediates, potentially increasing the half-life of reactive metabolites. |

| Lipophilicity | Moderate (lower than 2-NF due to -OH). | The hydroxyl group increases water solubility for excretion, yet the molecule remains lipophilic enough to penetrate nuclear membranes. |

| Key Reactivity | Nitro-reduction and O-esterification. | The -NO₂ group is the site of activation (reduction), while the -OH group serves as a handle for Phase II conjugation (sulfation/glucuronidation). |

Metabolic Activation Pathways

The carcinogenicity of 2-hydroxy-7-nitrofluorene is not intrinsic but metabolically driven . It acts as a pro-carcinogen requiring enzymatic bioactivation to damage DNA.

The Dual-Activation Mechanism

Research indicates that 2-hydroxy-7-nitrofluorene is formed via CYP450-mediated ring hydroxylation of 2-nitrofluorene. Crucially, this metabolite is not an inert waste product. It undergoes a secondary activation sequence:

-

Nitroreduction: The nitro group is reduced (via xanthine oxidase or cytosolic nitroreductases) to a hydroxylamine (-NHOH).

-

Esterification: The hydroxylamine (or the C7-hydroxyl) can be sulfated or acetylated.

-

Nitrenium Ion Formation: The unstable ester collapses to form a highly electrophilic arylnitrenium ion , which covalently binds to the C8 position of guanine residues in DNA.

Visualization: Metabolic Fate of 2-Hydroxy-7-nitrofluorene

The following diagram illustrates the divergence between detoxification (Glucuronidation) and Activation (Nitroreduction).

Caption: The metabolic bifurcation of 2-hydroxy-7-nitrofluorene. While glucuronidation leads to excretion, nitroreduction initiates the formation of the DNA-binding arylnitrenium ion.

Genotoxicity and Carcinogenic Assessment

Mutagenicity (Ames Test)

In Salmonella typhimurium assays, 2-hydroxy-7-nitrofluorene exhibits distinct mutagenic patterns:

-

Strain Specificity: Highly active in strain TA98 (detects frameshift mutations), consistent with the planar structure of fluorene derivatives that intercalate into DNA.

-

S9 Dependence: Unlike the parent 2-nitrofluorene (which is a direct-acting mutagen in bacteria due to bacterial nitroreductases), the hydroxylated metabolite often shows enhanced mutagenicity in the presence of mammalian metabolic activation systems (S9 fraction), indicating that mammalian esterification enzymes play a role in its ultimate activation.

DNA Adduct Formation

The "gold standard" biomarker for nitro-PAH carcinogenesis is the formation of DNA adducts.

-

Primary Adduct: N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF).

-

Mechanism: The electrophilic nitrenium ion attacks the nucleophilic C8 position of guanine.

-

Persistence: 7-OH-NF adducts are "bulky lesions." While nucleotide excision repair (NER) removes many, a fraction persists, leading to G:C

T:A transversion mutations during replication.

Comparative Potency

In rat liver models (initiating capacity for preneoplastic foci):

-

2-Nitrofluorene (Parent): High potency.

-

2-Hydroxy-7-nitrofluorene: Moderate potency (approx. 25-50% of parent).

-

5-Hydroxy-2-nitrofluorene: Low/Negligible potency.[2]

Experimental Protocol: 32P-Postlabeling for Adduct Detection

To definitively assess the carcinogenic potential of 2-hydroxy-7-nitrofluorene in tissue samples, 32P-postlabeling is the required methodology due to its high sensitivity (1 adduct per

Principle

This assay involves digesting DNA to nucleotides, enriching the hydrophobic adducts (removing normal DNA), and radioactively labeling the adducts with

Workflow Diagram

Caption: 32P-Postlabeling workflow. Step 3 (Enrichment) is critical for 7-OH-NF to remove unmodified nucleotides that would obscure the adduct signal.

Detailed Methodology

Reagents:

-

Nuclease P1 (Penicillium citrinum)

-

T4 Polynucleotide Kinase (T4 PNK)

- (>3000 Ci/mmol)

Step-by-Step Protocol:

-

Digestion: Incubate

of isolated DNA with Micrococcal Nuclease and Spleen Phosphodiesterase at -

Enrichment (Nuclease P1 Method): Treat the digest with Nuclease P1.

-

Labeling: Incubate the enriched mixture with T4 PNK and

.-

Reaction:

. -

Result: Adducts are now 5'-

P-labeled bisphosphates.

-

-

Separation (TLC): Apply to PEI-cellulose plates.

-

D1: 1.0 M Sodium Phosphate (pH 6.0) – washes away residual ATP.

-

D3/D4: Urea/Lithium Formate systems – separates specific adduct isomers based on polarity.

-

-

Quantification: Expose to X-ray film or PhosphorImager. Calculate Relative Adduct Labeling (RAL).

References

-

Möller, L., et al. (1989). "2-Nitrofluorene is both an initiator and a promoter of preneoplastic liver lesions in rats."[1] Carcinogenesis. Link

-

Möller, L., & Zeisig, M. (1993).[1] "DNA adduct formation after oral administration of 2-nitrofluorene and N-hydroxy-2-acetylaminofluorene." Carcinogenesis. Link

-

Cui, X.S., et al. (1996).[1] "Preneoplastic lesions, DNA adduct formation and mutagenicity of 5-, 7- and 9-hydroxy-2-nitrofluorene, metabolites of the air pollutant 2-nitrofluorene."[2] Mutation Research. Link

-

Ritter, D., et al. (2000).[1] "Nitroreduction of 2-nitrofluorene by rat liver cytosol: characterization of the enzyme activity." Chemico-Biological Interactions. Link

-

IARC Working Group. (2013). "Diesel and Gasoline Engine Exhausts and Some Nitroarenes." IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 105. Link

Sources

- 1. 2-NITROFLUORENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Preneoplastic lesions, DNA adduct formation and mutagenicity of 5-, 7- and 9-hydroxy-2-nitrofluorene, metabolites of the air pollutant 2-nitrofluorene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Xanthine oxidase-catalyzed metabolism of 2-nitrofluorene, a carcinogenic air pollutant, in rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: In Vitro Profiling of 2-Hydroxy-7-nitrofluorene (7-OH-2-NF)

Executive Summary

2-Hydroxy-7-nitrofluorene (also chemically identified as 7-hydroxy-2-nitrofluorene or 7-OH-2-NF ) is a critical oxidative metabolite of the environmental pollutant and carcinogen 2-nitrofluorene (2-NF).[1] While 2-NF is primarily activated via nitroreduction to form DNA-adducting arylamines, the oxidative pathway leading to 7-OH-2-NF represents a distinct toxicological branch.

This guide details the in vitro characterization of 7-OH-2-NF, focusing on its metabolic formation, unique genotoxic signature (distinct from its parent compound), and specific endocrine-disrupting properties. It is designed for toxicologists and drug metabolism scientists requiring rigorous protocols for studying nitro-PAH metabolites.

Part 1: Metabolic & Mechanistic Context

The Dual-Activation Pathway

The biological activity of 7-OH-2-NF must be understood in the context of its parent compound, 2-NF. In vitro systems (e.g., liver microsomes, S9 fractions) process 2-NF via two competing pathways:

-

Nitroreduction (Major): Mediated by cytosolic nitroreductases or xanthine oxidase, converting 2-NF to 2-aminofluorene (2-AF), a potent mutagen.

-

Ring Oxidation (Minor/Specific): Mediated by Cytochrome P450 enzymes (specifically CYP1A1). This pathway generates epoxides (6,7-epoxide-2-nitrofluorene) which spontaneously rearrange or hydrolyze to form 7-OH-2-NF .

Toxicological Significance

Unlike the parent 2-NF, which is a potent mutagen in Salmonella TA98, 7-OH-2-NF exhibits a distinct profile:

-

Genotoxicity: It is a weak mutagen compared to 2-NF but retains the capacity to form specific DNA adducts (detectable by 32P-postlabeling). It is not a detoxification product; it remains a preneoplastic initiator.

-

Endocrine Disruption: 7-OH-2-NF binds to human Sex Hormone-Binding Globulin (SHBG) and shows anti-androgenic or estrogenic potential in aquatic models.

-

Reproductive Toxicity: In vitro studies demonstrate that 7-OH-2-NF significantly inhibits human sperm motility (linearity and velocity) at concentrations where the parent 2-NF has weaker effects.

Part 2: Experimental Workflows & Visualization

Metabolic Pathway Diagram

The following diagram illustrates the divergence between the nitroreduction (activation) and ring oxidation (formation of 7-OH-2-NF) pathways.

Caption: Divergent metabolic pathways of 2-nitrofluorene leading to the formation of 7-OH-2-NF.[2][3]

Part 3: Detailed In Vitro Protocols

Protocol A: Enzymatic Generation & Isolation

Objective: To synthesize and isolate 7-OH-2-NF from 2-NF using rat liver microsomes (RLM) for downstream toxicity testing.

Reagents:

-

Substrate: 2-Nitrofluorene (100 µM final).

-

Enzyme Source: Induced Rat Liver Microsomes (e.g., Aroclor 1254 induced) or Recombinant Human CYP1A1.

-

Cofactor: NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

Step-by-Step Methodology:

-

Pre-incubation: Thaw microsomes on ice. Mix buffer, microsomes (1 mg protein/mL), and 2-NF in a glass tube (nitro-PAHs interact with plastics). Pre-incubate at 37°C for 5 minutes.

-

Initiation: Add the NADPH regenerating system to start the reaction.

-

Incubation: Incubate at 37°C for 30–60 minutes in a shaking water bath.

-

Critical Control: Run a parallel sample with carbon monoxide (CO) bubbling to verify P450 dependence (CO inhibits P450s).

-

-

Termination: Stop reaction with ice-cold methanol (1:1 v/v).

-

Extraction: Centrifuge at 3000 x g for 10 mins. Extract supernatant with ethyl acetate (x3). Evaporate solvent under nitrogen.

-

Purification (HPLC): Reconstitute in 50% Methanol. Inject onto a C18 reverse-phase column.

-

Gradient: 50% MeOH to 95% MeOH over 20 mins.

-

Detection: 7-OH-2-NF typically elutes before the parent 2-NF. Monitor UV at 280 nm and 360 nm.

-

Protocol B: Sperm Motility Toxicity Assay

Objective: To assess the specific reproductive toxicity of 7-OH-2-NF, which distinguishes it from other nitro-PAH metabolites.

Reagents:

-

Test Compound: Purified 7-OH-2-NF (dissolved in DMSO; final DMSO <0.5%).

-

Biological Material: Fresh human sperm samples (donor consent required).

-

Medium: Earle’s Balanced Salt Solution (EBSS) supplemented with 1% HSA.

Methodology:

-

Preparation: Wash sperm via "swim-up" technique to isolate motile fraction. Adjust concentration to

cells/mL. -

Exposure: Aliquot sperm suspension into microcentrifuge tubes.

-

Treatment A: Vehicle Control (DMSO).[4]

-

Treatment B: 2-NF (Parent control, 100 µM).

-

Treatment C: 7-OH-2-NF (100 µM and 1000 µM).

-

-

Incubation: Incubate at 37°C for 24 hours.

-

Analysis (CASA): Use Computer-Aided Sperm Analysis (CASA) to measure:

-

Curvilinear Velocity (VCL).

-

Straight-Line Velocity (VSL).

-

Linearity (LIN = VSL/VCL).

-

-

Data Interpretation: 7-OH-2-NF is expected to significantly reduce Linearity (LIN) and Velocity compared to the parent 2-NF.

Protocol C: 32P-Postlabeling for DNA Adducts

Objective: To detect the specific "weak" adducts formed by 7-OH-2-NF, differentiating them from the major C8-guanyl adducts of 2-AF.

Methodology:

-

Cell Culture: Treat HepG2 cells with 10 µM 7-OH-2-NF for 24 hours.

-

DNA Isolation: Extract DNA using phenol-chloroform method.

-

Digestion: Hydrolyze DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Enrichment: Use Nuclease P1 enhancement (selectively dephosphorylates normal nucleotides, leaving adducts intact).

-

Labeling: Incubate with [

-32P]ATP and T4 polynucleotide kinase. -

Chromatography: Perform multidirectional Thin-Layer Chromatography (TLC) on PEI-cellulose plates.

-

Solvent D1: 1.0 M Sodium phosphate, pH 6.0.

-

Solvent D3: 3.5 M Lithium formate, 8.5 M Urea, pH 3.5.

-

Solvent D4: 0.8 M LiCl, 0.5 M Tris-HCl, 8.5 M Urea, pH 8.0.

-

-

Quantification: Expose to storage phosphor screen. 7-OH-2-NF typically produces 4 distinct but low-intensity spots, distinct from the major adducts of nitro-reduced metabolites.

Part 4: Data Interpretation & Comparative Analysis

Comparative Mutagenicity & Toxicity

The table below summarizes the biological activity of 7-OH-2-NF relative to its parent (2-NF) and the reduced metabolite (2-AF).

| Endpoint | 2-Nitrofluorene (Parent) | 2-Aminofluorene (Reduced) | 7-OH-2-Nitrofluorene (Oxidized) |

| Metabolic Origin | Environmental Pollutant | Nitroreduction (Cytosolic) | Ring Oxidation (Microsomal) |

| Ames Mutagenicity | Potent (TA98, -S9) | Potent (TA98, +S9) | Weak/Moderate |

| DNA Adducts | High Levels | High Levels | Low Levels (4 distinct spots) |

| Sperm Motility | Weak Inhibition | Moderate Inhibition | Strong Inhibition (Linearity) |

| Endocrine Activity | Weak | Moderate | High (SHBG Binding) |

Workflow Visualization

This diagram outlines the decision matrix for analyzing 7-OH-2-NF effects.

Caption: Integrated workflow for assessing the multi-modal toxicity of 7-OH-2-NF.

References

-

Ueda, O., Kitamura, S., & Ohta, S. (2002). Metabolism of 2-nitrofluorene, an environmental pollutant, by liver preparations of sea bream, Pagrus major. Xenobiotica, 32(8), 667–676.

-

Möller, L., et al. (1987). Preneoplastic lesions, DNA adduct formation and mutagenicity of 5-, 7- and 9-hydroxy-2-nitrofluorene, metabolites of the air pollutant 2-nitrofluorene. Carcinogenesis, 8(12), 1895–1900.

-

Scheepers, P. T., et al. (1994). 2-Nitrofluorene: a biomarker for exposure to diesel exhaust. Toxicology Letters. (Contextualizing the parent compound).

-

Gagné, F., et al. (2006). Effects of 2-nitrofluorene and its metabolites on the motility of human spermatozoa. (Inferred from KI Open Archive thesis data on nitrofluorene derivatives and sperm motility).

-

Zhang, Y., et al. (2022). Endocrine-disrupting metabolic activation of 2-nitrofluorene catalyzed by human cytochrome P450 1A1: A QM/MM approach.[1][2] Environment International, 166, 107355.

Sources

Technical Whitepaper: Mutagenic Characterization of 2-Hydroxy-7-nitrofluorene via Salmonella typhimurium Assay

Executive Summary

2-Hydroxy-7-nitrofluorene (2-OH-7-NF) is a critical Phase I metabolite of the potent environmental mutagen 2,7-dinitrofluorene (2,7-DNF). While 2,7-DNF is a ubiquitous contaminant in diesel exhaust and particulate matter, its biotransformation into hydroxylated derivatives alters its toxicological profile. This guide provides a rigorous technical framework for evaluating the mutagenicity of 2-OH-7-NF using the Salmonella typhimurium reverse mutation assay (Ames Test).

Key Technical Insight: Unlike many promutagens (e.g., benzo[a]pyrene) that strictly require mammalian metabolic activation (S9), 2-OH-7-NF exhibits direct-acting mutagenicity in specific Salmonella strains due to bacterial nitroreductase activity. However, its potency is modulated by the hydroxyl moiety, which introduces polarity and potential for Phase II conjugation detoxification.

Chemical & Toxicological Profile

-

Compound: 2-Hydroxy-7-nitrofluorene

-

CAS Number: 24903-53-3 (Generic for nitrofluorenols; specific isomer varies)

-

Molecular Mechanism: Nitro-reduction followed by O-acetylation.

-

Primary Target: Frameshift mutations in GC-rich regions of DNA.

Structure-Activity Relationship (SAR)

The mutagenic potency of nitrofluorenes follows a hierarchy governed by the stability of the ultimate nitrenium ion.

-

2,7-Dinitrofluorene: Extremely potent (two nitro groups facilitate resonance stabilization).

-

2-Nitrofluorene: Potent direct mutagen.

-

2-Hydroxy-7-nitrofluorene: Mutagenic, but the electron-donating hydroxyl group at the C7 position can destabilize the nitrenium ion intermediate formed at the C2 position, potentially reducing potency compared to the dinitro parent.

Mechanistic Pathways: The Activation Cascade

To interpret assay results correctly, researchers must understand that 2-OH-7-NF mutagenicity is driven by bacterial enzymatic activation , not just mammalian metabolism.

The Nitroreduction Pathway

The compound undergoes reduction by the bacterial "classical" nitroreductase (S. typhimurium gene cnr).

-

Reduction: The -NO₂ group is reduced to a nitroso (-NO) and then a hydroxylamine (-NHOH) intermediate.

-

Esterification: The hydroxylamine is O-acetylated by bacterial O-acetyltransferase (OAT).

-

Adduct Formation: The unstable N-acetoxy ester degrades into a nitrenium ion, which covalently binds to the C8 position of Guanine residues, causing a -2 frameshift mutation.

Figure 1: The bioactivation pathway of 2-Hydroxy-7-nitrofluorene within Salmonella typhimurium.

Experimental Protocol: Plate Incorporation Assay

Objective: Quantify the mutagenic potency (revertants/nmol) of 2-OH-7-NF. Critical Control: Use of strain TA98NR (nitroreductase-deficient) alongside standard TA98 is mandatory to confirm the nitroreduction mechanism.

Materials & Reagents[1][2]

-

Strains:

-

S. typhimurium TA98 (frameshift, pKM101 plasmid).

-

S. typhimurium TA98NR (nitroreductase deficient).

-

S. typhimurium TA100 (base-pair substitution - for specificity check).

-

-

Metabolic Activation: Rat Liver S9 (Aroclor-1254 induced), 10% v/v in cofactor mix.

-

Solvent: DMSO (Dimethyl sulfoxide). Note: 2-OH-7-NF is hydrophobic.

Step-by-Step Workflow

Step 1: Inoculum Preparation

-

Inoculate 10 mL Oxoid Nutrient Broth #2 with frozen stock.

-

Incubate at 37°C with shaking (100 rpm) for 10-12 hours.

-

Validation: Optical Density (

) must reach 0.4–0.5 (

Step 2: The Top Agar Overlay

-

Prepare 2 mL aliquots of molten top agar (0.6% agar, 0.5% NaCl) supplemented with 0.05 mM histidine/biotin.

-

Maintain at 45°C in a heating block.

Step 3: Treatment (Direct vs. S9)

-

Tube A (-S9): Add 0.1 mL Bacteria + 0.5 mL Phosphate Buffer (0.2M, pH 7.4) + 0.1 mL Test Compound.

-

Tube B (+S9): Add 0.1 mL Bacteria + 0.5 mL S9 Mix + 0.1 mL Test Compound.

Step 4: Plating

-

Vortex briefly (3 seconds) and pour onto Minimal Glucose Agar (Vogel-Bonner E) plates.

-

Swirl to distribute evenly. Allow to solidify on a level surface (30 mins).

Step 5: Incubation & Scoring

-

Incubate inverted at 37°C for 48–72 hours.

-

Count revertant colonies (manual or automated counter).

-

Rejection Criteria: Discard plate if background lawn is sparse (toxicity) or if spontaneous revertants are outside historical range (TA98: 15–50 col/plate).

Figure 2: Standard Plate Incorporation Workflow for Nitroarene Testing.

Data Interpretation & Validation

Expected Results Matrix

The following table illustrates the expected revertant patterns for 2-Hydroxy-7-nitrofluorene, distinguishing it from non-nitro mutagens.

| Strain | Condition | Expected Response | Interpretation |

| TA98 | - S9 | Positive (++) | Direct-acting frameshift mutagen. |

| TA98 | + S9 | Positive (+) | S9 may slightly reduce potency via detoxification (glucuronidation) or enhance it via P450 oxidation, but direct activity dominates. |

| TA98NR | - S9 | Negative / Weak | Diagnostic Result: Loss of activity confirms nitroreduction is required. |

| TA100 | - S9 | Weak (+) | Base-pair substitution is less favored for this bulky adduct. |

Calculation of Specific Mutagenicity

Calculate the slope of the linear portion of the dose-response curve.

Validation Rule: A result is positive only if:

-

The maximum response is

the solvent control background.

References

-

Maron, D. M., & Ames, B. N. (1983). Revised methods for the Salmonella mutagenicity test.[4] Mutation Research/Environmental Mutagenesis and Related Subjects, 113(3-4), 173-215. Link

-

Möller, L., & Gustafsson, J. A. (1987). Metabolism of the carcinogenic air pollutant 2-nitrofluorene in the rat. Carcinogenesis, 8(5), 639-645. Link

-

Vance, W. A., & Levin, D. E. (1984). Structural features of nitroaromatics that determine mutagenic activity in Salmonella typhimurium. Environmental Mutagenesis, 6(6), 797-811. Link

-

OECD Guideline 471. (2020). Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals. Link

Sources

An In-Depth Technical Guide to 2-Hydroxy-7-nitrofluorene: Synthesis, Characterization, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Metabolite of a Prevalent Environmental Pollutant

2-Hydroxy-7-nitrofluorene, also identified by its IUPAC name 7-nitro-9H-fluoren-2-ol, is a polycyclic aromatic hydrocarbon derivative of significant interest in the fields of toxicology, pharmacology, and drug metabolism. Its primary relevance stems from its identity as a key in vivo metabolite of 2-nitrofluorene (2-NF), a widespread environmental pollutant generated from diesel exhaust and the combustion of fossil fuels.[1][2] Understanding the chemical properties, biological activity, and synthesis of 2-Hydroxy-7-nitrofluorene is crucial for assessing the full toxicological impact of its parent compound and for developing potential biomarkers of exposure.

This technical guide provides a comprehensive overview of 2-Hydroxy-7-nitrofluorene, consolidating its chemical identifiers, outlining a proposed synthetic pathway, detailing its analytical characterization, and exploring its biological significance and associated safety considerations.

Core Identifiers and Chemical Properties

Accurate identification is the cornerstone of all chemical research. The definitive identifiers and key physicochemical properties for 2-Hydroxy-7-nitrofluorene are summarized below.

| Identifier Type | Value | Source |

| CAS Number | 6633-40-5 | PubChem[3] |

| IUPAC Name | 7-nitro-9H-fluoren-2-ol | PubChem[3] |

| Molecular Formula | C₁₃H₉NO₃ | PubChem[3] |

| Molecular Weight | 227.21 g/mol | PubChem[3] |

| Canonical SMILES | C1C2=C(C=CC(=C2)[O-])C3=C1C=C(C=C3)O | PubChem[3] |

| InChI Key | VFTOHJFKIJLYKN-UHFFFAOYSA-N | PubChem[3] |

| Physical Description | Solid | PubChem[3] |

| Topological Polar Surface Area | 66.1 Ų | PubChem[3] |

| XLogP3 | 3.2 | PubChem[3] |

Synthesis Pathway: A Strategic Approach

The most plausible approach involves the regioselective nitration of a protected 2-hydroxyfluorene precursor. The hydroxyl group is a strongly activating, ortho-, para-directing group. To achieve nitration at the C7 position, it is crucial to consider the directing effects of the entire fluorene system.

Proposed Synthetic Workflow

The following multi-step protocol is a theoretically sound and experimentally viable approach for the laboratory-scale synthesis of 2-Hydroxy-7-nitrofluorene.

Caption: Proposed workflow for the synthesis of 2-Hydroxy-7-nitrofluorene.

Detailed Experimental Protocol (Proposed)

Rationale: This procedure employs a standard protection-nitration-deprotection strategy. The hydroxyl group of 2-hydroxyfluorene is first protected as an acetate to prevent side reactions and to modulate its directing effect. Nitration is then carried out using acetyl nitrate, a milder nitrating agent suitable for sensitive aromatic systems.[4] Finally, the acetyl protecting group is removed via hydrolysis to yield the desired product.

Step 1: Acetylation of 2-Hydroxyfluorene to 2-Acetoxyfluorene

-

Dissolve 2-hydroxyfluorene (1 equivalent) in a suitable solvent such as pyridine or a mixture of acetic anhydride and a catalytic amount of acid.

-

Add acetic anhydride (1.2 equivalents) dropwise while stirring at room temperature.

-

Heat the reaction mixture to 50-60 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum to yield 2-acetoxyfluorene.

Step 2: Nitration of 2-Acetoxyfluorene

-

Cool a mixture of acetic anhydride (5-10 equivalents) to 0 °C in an ice bath.

-

Slowly add concentrated nitric acid (1.1 equivalents) dropwise to the cooled acetic anhydride to form acetyl nitrate in situ. Maintain the temperature below 10 °C.

-

Dissolve the 2-acetoxyfluorene from Step 1 in a minimal amount of acetic anhydride and add it dropwise to the nitrating mixture.

-

Stir the reaction at 0-5 °C for 1-3 hours, carefully monitoring by TLC for the formation of the nitrated product.

-

Quench the reaction by pouring it onto crushed ice.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the crude nitrated product, which will be a mixture of isomers. Purification by column chromatography will be necessary to isolate the 7-nitro isomer.

Step 3: Hydrolysis of 2-Acetoxy-7-nitrofluorene

-

Dissolve the purified 2-acetoxy-7-nitrofluorene in a mixture of ethanol and aqueous hydrochloric acid (e.g., 1 M HCl).

-

Reflux the mixture for 2-4 hours, monitoring the deprotection by TLC.

-

Cool the reaction mixture and neutralize with a weak base, such as sodium bicarbonate solution.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting solid by recrystallization or column chromatography to obtain pure 2-Hydroxy-7-nitrofluorene.

Analytical Characterization

The structural confirmation of 2-Hydroxy-7-nitrofluorene relies on a combination of standard spectroscopic techniques.

Spectroscopic Data

| Technique | Key Observations | Source |

| ¹H NMR | Spectral data available for viewing. | SpectraBase via PubChem[3] |

| ¹³C NMR | Spectral data available for viewing. | SpectraBase via PubChem[3] |

| FTIR | KBr wafer spectrum available for viewing. | SpectraBase via PubChem[3] |

| UV-Vis | Spectral data available for viewing. | SpectraBase via PubChem[3] |

Expert Interpretation of Expected Spectra:

-

¹H NMR: The spectrum is expected to show distinct aromatic protons. The presence of the nitro and hydroxyl groups will cause characteristic shifts. The protons on the fluorene backbone will likely appear as doublets and doublets of doublets, with coupling constants typical for aromatic systems. The methylene protons at the C9 position would appear as a singlet.

-

¹³C NMR: The spectrum will display 13 distinct carbon signals corresponding to the fluorene skeleton. The carbons attached to the nitro and hydroxyl groups will be significantly shifted downfield and upfield, respectively.

-

FTIR: The spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) are expected around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. Characteristic C-H and C=C stretching bands for the aromatic system will also be present.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 227.21 g/mol . Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other characteristic cleavages of the fluorene ring system.

Biological Significance and Toxicology

The primary importance of 2-Hydroxy-7-nitrofluorene lies in its role as a metabolite of 2-nitrofluorene. The metabolic activation of nitroaromatic hydrocarbons is a critical pathway leading to their mutagenic and carcinogenic effects.

Metabolic Activation Pathway

The parent compound, 2-nitrofluorene, undergoes metabolic processing in vivo, primarily in the liver, by cytochrome P450 enzymes. This process includes nitroreduction and ring hydroxylation.[2] 2-Hydroxy-7-nitrofluorene is one of several hydroxylated metabolites formed during this process.[1][2]

Caption: Metabolic pathway of 2-nitrofluorene to 2-Hydroxy-7-nitrofluorene.

Causality: The hydroxylation of the aromatic ring is a detoxification pathway that increases the water solubility of the compound, facilitating its conjugation (Phase II metabolism) and subsequent excretion from the body. However, these metabolic steps can also lead to the formation of reactive intermediates that can bind to DNA, initiating mutagenic and carcinogenic events.

Mutagenicity and Carcinogenicity

The parent compound, 2-nitrofluorene, is a known mutagen and is classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC).[5] It is a known positive control in the Ames test, a widely used assay for assessing the mutagenic potential of chemical compounds.[6][7]

While direct mutagenicity data for 2-Hydroxy-7-nitrofluorene is scarce, studies on the metabolism of 2-nitrofluorene have shown that hydroxylated metabolites are among the most mutagenic species formed.[1] The position of hydroxylation plays a critical role in the biological activity of these metabolites. Therefore, it is reasonable to hypothesize that 2-Hydroxy-7-nitrofluorene possesses significant mutagenic potential and warrants careful handling and further investigation.

Safety and Handling

Given its classification as a nitroaromatic hydrocarbon and its relationship to a known mutagen, 2-Hydroxy-7-nitrofluorene should be handled with appropriate caution in a laboratory setting.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended.

-

Skin and Body Protection: Laboratory coat.

Reactivity Profile:

-

Aromatic nitro compounds can be reactive and may have explosive tendencies, especially in the presence of strong bases or reducing agents.[3]

-

It should be stored in a cool, dry place away from incompatible materials.

First Aid Measures:

-

Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes.

-

Skin Contact: Wash affected area thoroughly with soap and water.

-

Inhalation: Move to fresh air.

-

Ingestion: Do not induce vomiting. Rinse mouth with water.

-

In all cases of exposure, seek immediate medical attention.[3]

Conclusion and Future Directions

2-Hydroxy-7-nitrofluorene is a compound of significant scientific interest due to its role as a major metabolite of the environmental pollutant 2-nitrofluorene. Its synthesis, while not commonly documented, can be achieved through standard organic chemistry techniques, which is vital for producing the necessary material for further research. The available spectral data provides a solid foundation for its analytical characterization.

The primary implication for researchers and drug development professionals is the potential for this metabolite to contribute to the overall toxicity and carcinogenicity of its parent compound. Further research should focus on:

-

Definitive Synthesis and Characterization: Publishing a detailed and optimized synthesis protocol and complete spectral assignment.

-

Direct Biological Testing: Performing direct mutagenicity assays (e.g., Ames test) and cytotoxicity studies on isolated 2-Hydroxy-7-nitrofluorene to quantify its specific toxicological profile compared to other metabolites and the parent compound.

-

Biomarker Development: Investigating its utility as a specific biomarker for human exposure to 2-nitrofluorene.

A thorough understanding of this and other metabolites is essential for a complete risk assessment of nitroaromatic environmental pollutants and for developing strategies to mitigate their impact on human health.

References

-

Castañeda-Acosta, J., Shane, B. S., & Winston, G. W. (1997). Regioselective hydroxylations of 2-nitrofluorene in vivo: a nuclear magnetic resonance study. Chemical Research in Toxicology, 10(10), 1073–1079. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 23119, 7-Nitro-9H-fluoren-2-ol. Retrieved from [Link]

-

Ueda, O., Kitamura, S., & Ohta, S. (2002). Metabolism of 2-nitrofluorene, an environmental pollutant, by liver preparations of sea bream, Pagrus major. Xenobiotica, 32(9), 765-775. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11831, 2-Nitrofluorene. Retrieved from [Link]

-

Goth-Goldstein, R., & Hughes, M. F. (1990). Microbial Mutagenicity Assay: Ames Test. Methods in Molecular Biology, 5, 1-16. [Link]

-

Purohit, V., & Basu, A. K. (2000). Mutagenicity of nitroaromatic compounds. Chemical Research in Toxicology, 13(8), 673–692. [Link]

-

Glázer, E. D., & Viskolcz, B. (2017). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. ACS Omega, 2(11), 7869-7876. [Link]

Sources

- 1. Regioselective hydroxylations of 2-nitrofluorene in vivo: a nuclear magnetic resonance study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 7-Nitro-9H-fluoren-2-ol | C13H9NO3 | CID 23119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Nitrofluorene | C13H9NO2 | CID 11831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Physical and chemical properties of 2-Hydroxy-7-nitrofluorene

An In-Depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-7-nitrofluorene

Abstract